molecular formula C9H11N3O2 B12609069 Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl- CAS No. 649736-25-4

Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl-

Cat. No.: B12609069
CAS No.: 649736-25-4
M. Wt: 193.20 g/mol
InChI Key: NEAOGJFZYQUSRN-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl- is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a triazine ring. The presence of an ethoxy group at the 4-position and a methyl group at the 5-position further distinguishes this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, the reaction of 4-oxo-4H-chromene-3-carbaldehyde with 1-amino-1H-pyrrole-2-carboxamide in the presence of a copper(II) catalyst can yield substituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones .

Industrial Production Methods: Industrial production of pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl- typically involves multi-step synthesis processes that are optimized for large-scale production. These methods often utilize transition metal-mediated reactions and rearrangement of pyrrolooxadiazines to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl- undergoes various chemical reactions, including:

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Properties

CAS No.

649736-25-4

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol

InChI

InChI=1S/C9H11N3O2/c1-3-14-9-8-6(2)7(13)4-12(8)11-5-10-9/h4-5,13H,3H2,1-2H3

InChI Key

NEAOGJFZYQUSRN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=NN2C1=C(C(=C2)O)C

Origin of Product

United States

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